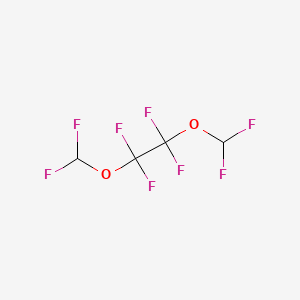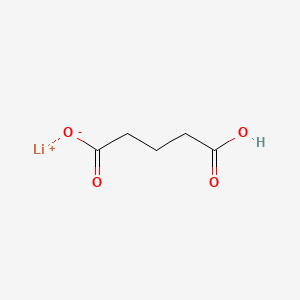
Lithium hydrogen glutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium hydrogen glutarate is a chemical compound that combines lithium, a highly reactive alkali metal, with hydrogen glutarate, a derivative of glutaric acid
準備方法
Synthetic Routes and Reaction Conditions: Lithium hydrogen glutarate can be synthesized through the reaction of lithium hydroxide with glutaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide reacts with glutaric acid to form this compound and water. The reaction conditions often involve controlled temperatures to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful handling of lithium compounds and glutaric acid, ensuring purity and consistency in the final product. Advanced techniques such as crystallization and filtration may be employed to purify the compound.
化学反応の分析
Types of Reactions: Lithium hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lithium salts and glutaric acid derivatives.
Reduction: Reduction reactions may lead to the formation of lithium glutarate and other reduced forms.
Substitution: Substitution reactions can occur with other acids or bases, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution Reagents: Various acids and bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include different lithium salts, glutaric acid derivatives, and other substituted compounds.
科学的研究の応用
Lithium hydrogen glutarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: It may have potential therapeutic applications, particularly in the treatment of mood disorders, similar to other lithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of lithium hydrogen glutarate involves its interaction with various molecular targets and pathways. It may inhibit certain enzymes and modulate neurotransmitter levels, similar to other lithium compounds. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and neuroprotection.
類似化合物との比較
Lithium Glutarate: Similar in structure but lacks the hydrogen component.
Lithium Succinate: Another lithium salt of a dicarboxylic acid, used in similar applications.
Lithium Citrate: Commonly used in medicine, particularly in the treatment of bipolar disorder.
Uniqueness: Lithium hydrogen glutarate is unique due to its specific combination of lithium and hydrogen glutarate, which imparts distinct chemical and physical properties
特性
CAS番号 |
94333-47-8 |
|---|---|
分子式 |
C5H7LiO4 |
分子量 |
138.1 g/mol |
IUPAC名 |
lithium;5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H8O4.Li/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChIキー |
QBDYZFBUDLRWIZ-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(CC(=O)O)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


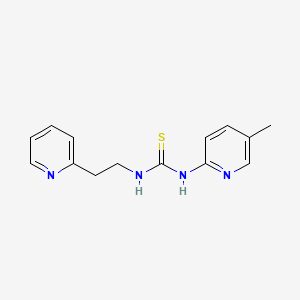
![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
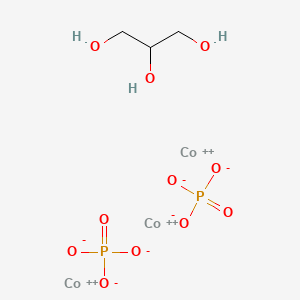
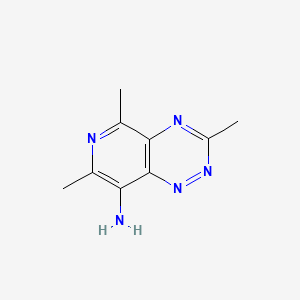
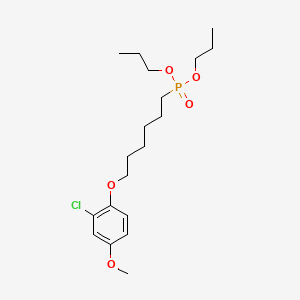
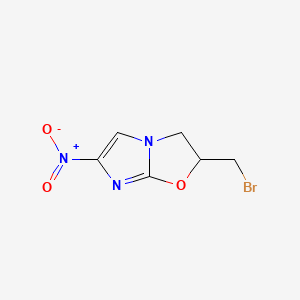
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
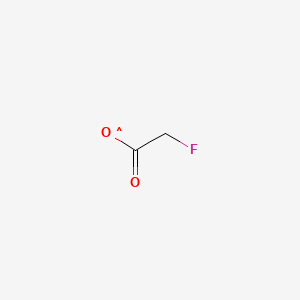
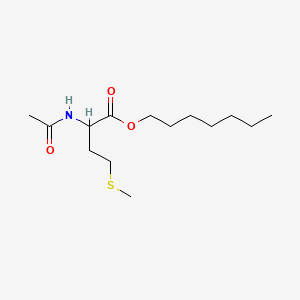
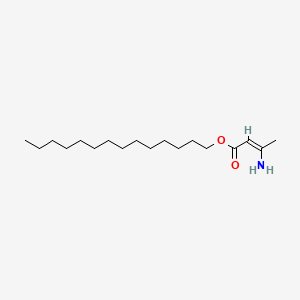
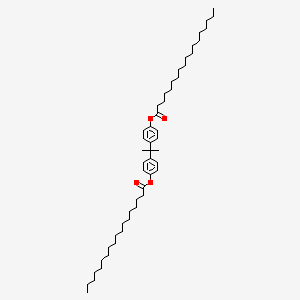

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
